molecular formula C15H17N3O3 B12234345 N-(2,4-dimethoxyphenyl)-6-ethylpyrimidine-4-carboxamide

N-(2,4-dimethoxyphenyl)-6-ethylpyrimidine-4-carboxamide

Cat. No.: B12234345
M. Wt: 287.31 g/mol
InChI Key: BTCANRBZISSVSI-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-6-ethylpyrimidine-4-carboxamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a pyrimidine ring substituted with an ethyl group and a carboxamide group, along with a 2,4-dimethoxyphenyl group. Its distinct structure allows it to participate in a variety of chemical reactions and exhibit diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-6-ethylpyrimidine-4-carboxamide typically involves the reaction of 2,4-dimethoxybenzaldehyde with ethyl acetoacetate and urea under acidic conditions to form the pyrimidine ring. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid, and the mixture is heated to reflux for several hours. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. Additionally, the use of automated purification systems can streamline the isolation and purification process, making it more efficient and cost-effective .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-6-ethylpyrimidine-4-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with modified functional groups .

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-6-ethylpyrimidine-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It has been studied for its potential antimicrobial and antiviral properties, making it a candidate for the development of new therapeutic agents.

    Medicine: Research has shown that the compound exhibits cytotoxic activity against certain cancer cell lines, suggesting its potential use in cancer treatment.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-6-ethylpyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways within cells. The compound has been shown to inhibit the activity of bacterial RNA polymerase, thereby preventing the synthesis of essential RNA molecules and leading to the death of bacterial cells. Additionally, it can modulate signaling pathways involved in cell growth and proliferation, making it effective against cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,4-dimethoxyphenyl)-6-ethylpyrimidine-4-carboxamide stands out due to its unique combination of a pyrimidine ring with an ethyl group and a carboxamide group, which imparts distinct chemical and biological properties. Its ability to inhibit bacterial RNA polymerase and modulate cell signaling pathways makes it a valuable compound for further research and development .

Properties

Molecular Formula

C15H17N3O3

Molecular Weight

287.31 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-6-ethylpyrimidine-4-carboxamide

InChI

InChI=1S/C15H17N3O3/c1-4-10-7-13(17-9-16-10)15(19)18-12-6-5-11(20-2)8-14(12)21-3/h5-9H,4H2,1-3H3,(H,18,19)

InChI Key

BTCANRBZISSVSI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NC=N1)C(=O)NC2=C(C=C(C=C2)OC)OC

Origin of Product

United States

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